molecular formula C10H8O3 B184793 8-methoxy-4H-chromen-4-one CAS No. 59157-76-5

8-methoxy-4H-chromen-4-one

Cat. No. B184793
Key on ui cas rn: 59157-76-5
M. Wt: 176.17 g/mol
InChI Key: VLJQPDYLWJQNII-UHFFFAOYSA-N
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Patent
US04722925

Procedure details

A solution of 8-methoxy-4-benzopyranone (31.6 g), triethylamine (4.9 ml) and 10% palladium on carbon (3.1 g) in absolute ethanol (1.7 l) is stirred under an atmosphere of hydrogen (P=52 lbs.) overnight. The resulting solid is filtered, washed with diethyl ether and evaporated in vacuo yielding the desired product as a solid.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[O:11][CH:10]=[CH:9][C:8](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C>[Pd].C(O)C>[OH:13][CH:8]1[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[C:12]=2[O:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
COC1=CC=CC=2C(C=COC21)=O
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.7 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1CCOC2=C1C=CC=C2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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